1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
This compound features a piperidine core substituted with two pharmacologically relevant moieties: a 1,3-benzodioxol-5-ylcarbonyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group. Synthesized as part of a series targeting AMPA receptors, it demonstrated anti-fatigue activity in preclinical studies, with derivative 5b showing strong receptor affinity . Its molecular formula is C₂₄H₂₁N₃O₄, and it is cataloged under CAS 352033-96-6 .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(17-6-7-18-19(13-17)28-14-27-18)25-10-8-15(9-11-25)12-20-23-21(24-29-20)16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKGLJQINVQTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Piperidine Scaffolds
N-Cyclopropyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12f)
- Key Differences : Replaces the benzodioxol-5-ylcarbonyl group with a p-tolyloxyacetamide chain.
- Properties : Higher melting point (113.8–115.2°C) and HPLC purity (94.8%) suggest crystalline stability .
- Activity: Designed as a non-covalent proteasome inhibitor, highlighting the oxadiazole’s role in enzyme targeting .
1-Isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea (14)
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)
- Key Differences : Incorporates a trifluoromethylphenyl-oxadiazole and morpholine group.
- Properties: Subnanomolar potency in GLP-1R modulation due to trifluoromethyl’s electron-withdrawing effects .
- Activity : Targets diabetes via glucagon-like peptide-1 receptor (GLP-1R), unlike the AMPA focus of the target compound .
Analogues with Varied Aromatic Substituents
(E)-3-(2,4-dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1)
1-[(5-Chloro-2-thienyl)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
- Key Differences : Thienylmethyl substitution instead of benzodioxole-carbonyl.
- Activity : Structural similarity suggests possible neuroactive applications, though specific targets are unconfirmed .
Melting Points and Solubility
- The target compound’s benzodioxole group likely increases lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration, whereas urea derivatives (e.g., 14) exhibit lower clogP (~2.1) for improved solubility .
- Higher melting points in compounds like 12f (113.8–115.2°C) correlate with crystalline stability, critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
